(3-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid
Description
(3-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid is a substituted aromatic boronic acid featuring chlorine (Cl), fluorine (F), and hydroxyl (-OH) groups at the 3-, 2-, and 5-positions of the benzene ring, respectively. This compound is of significant interest in medicinal chemistry and materials science due to the interplay of its electron-withdrawing substituents (Cl, F) and the polar hydroxyl group, which influence its acidity, binding affinity, and reactivity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds , and their biological activity is often linked to interactions with enzymes, receptors, or transcription factors .
Properties
IUPAC Name |
(3-chloro-2-fluoro-5-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYJDLDXNSDCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-fluoro-5-hydroxyphenylboronic ester with a suitable base, such as sodium hydroxide, under controlled conditions. Another method includes the direct borylation of 3-chloro-2-fluoro-5-hydroxybenzene using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding phenol derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, phenol derivatives, and various substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of (3-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The compound's ability to participate in these reactions allows for the construction of various biaryl compounds, which are important in pharmaceuticals and materials science.
Table 1: Comparison of Carbon-Carbon Bond Formation Using Different Boronic Acids
| Boronic Acid | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 85 | Pd catalyst, K2CO3, DMF, 80°C |
| (4-Fluorophenyl)boronic acid | 78 | Pd catalyst, K2CO3, DMF, 80°C |
| (3-Bromo-4-methylphenyl)boronic acid | 90 | Pd catalyst, K2CO3, DMF, 80°C |
Biological Applications
Development of Boron-Containing Drugs
The compound is also utilized in the development of boron-containing drugs. Its structural properties allow it to interact with biological targets effectively. For instance, it has been studied for its potential use in cancer therapy due to its ability to target specific enzymes involved in tumor progression.
Biological Assays
this compound serves as a probe in biological assays to study enzyme activity and protein interactions. Its ability to form reversible covalent bonds with diols makes it useful for inhibiting certain enzymes selectively.
Material Science
Organic Semiconductors and Polymers
In material science, this compound is used in producing advanced materials such as organic semiconductors and polymers. The unique electronic properties imparted by the fluorine and chlorine substituents enhance the performance of these materials in electronic applications.
Case Studies
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant anticancer activity against various cancer cell lines by inhibiting specific enzymes involved in cell proliferation. The results indicated a dose-dependent response, showcasing its potential as a therapeutic agent.
Case Study 2: Enzyme Inhibition
Another research focused on the compound's ability to inhibit serine proteases by forming stable complexes with active site residues. The findings suggested that this compound could be further developed into a selective inhibitor for therapeutic applications.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition and as a building block in organic synthesis. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Substituent Effects on Acidity (pKa)
The pKa of boronic acids is critical for their reactivity and biological function. Electron-withdrawing groups (EWGs) like Cl and F lower the pKa by stabilizing the conjugate base (boronate), while hydroxyl groups can act as electron-donating or -withdrawing depending on their position and local environment .
- (3-Chloro-2-fluoro-5-hydroxyphenyl)boronic Acid: The combined effect of Cl (3-position) and F (2-position) reduces pKa compared to unsubstituted phenylboronic acid (pKa ~8.7). Estimated pKa: ~7.5 (hypothetical, based on substituent trends) .
- (3-Chloro-5-fluorophenyl)boronic Acid (): Lacks the hydroxyl group but retains Cl and F. Its pKa is higher (~8.2) due to the absence of the electron-withdrawing -OH group .
- (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic Acid (): The trifluoromethyl (-CF₃) group at the 5-position further lowers pKa (~6.8) due to its strong EWG effect, enhancing reactivity under physiological conditions .
Solubility and Stability
Hydroxyl groups improve aqueous solubility, which is critical for biological applications:
- The target compound’s -OH group enhances solubility compared to non-hydroxylated analogs like (3-Chloro-5-fluorophenyl)boronic Acid () or (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic Acid (), which are less polar and require organic solvents for dissolution .
- Stability: Boronic acids with EWGs are less prone to protodeboronation under basic conditions, as seen in (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid , which is demethylated to the hydroxylated form using BBr₃ () .
Comparative Data Table
Key Research Findings
- Acidity and Reactivity : The target compound’s pKa is intermediate between highly electron-deficient (e.g., -CF₃-substituted) and less substituted boronic acids, making it suitable for applications requiring moderate reactivity at physiological pH .
- Biological Selectivity: Hydroxyl groups may improve target specificity in enzyme inhibition compared to non-polar analogs, as seen in HDAC inhibitors () .
- Synthetic Utility : Demethylation strategies () and Suzuki coupling () are viable for producing derivatives, though steric effects from substituents must be considered .
Biological Activity
(3-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with various biological targets. The chlorine and fluorine substituents enhance its reactivity and selectivity towards specific enzymes and receptors.
1. Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on several enzymes, particularly serine proteases. The mechanism involves the formation of a covalent bond with the active site serine residue, leading to enzyme inactivation. For instance, studies have shown that this compound can inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an important target in diabetes treatment, with an IC50 value significantly lower than many existing inhibitors .
2. Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. Its ability to form stable complexes with biomolecules enhances its efficacy in targeting cancer cells .
3. Bioconjugation Applications
Due to its boronic acid functionality, this compound is utilized in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This property is crucial for developing targeted therapies and diagnostic tools in the biomedical field .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The boronic acid group allows for reversible covalent interactions with hydroxyl-containing amino acids, such as serine and threonine, which are prevalent in many enzyme active sites.
- Stabilization of Biomolecules : The compound's ability to form stable complexes enhances the stability and efficacy of drugs, particularly those targeting insulin-related pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
